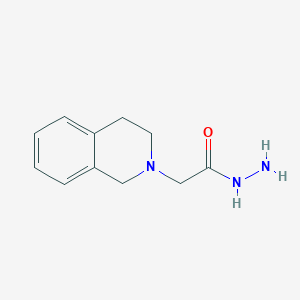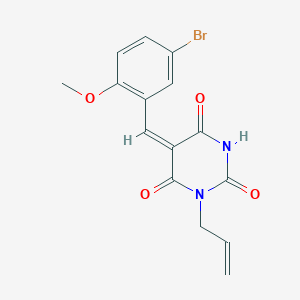![molecular formula C22H24N2O4S B5212778 1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5212778.png)
1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione, also known as BZP, is a chemical compound that has been widely studied in scientific research. BZP belongs to the class of piperazine derivatives and is commonly used as a research tool to study the central nervous system. In
作用機序
1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione acts as a dopamine and serotonin releasing agent, which leads to increased levels of these neurotransmitters in the brain. This results in increased locomotor activity and altered behavior in animal models. This compound also has affinity for the dopamine transporter, which can lead to increased dopamine levels in the brain. The exact mechanism of action of this compound is still under investigation and requires further research.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models. These effects include increased locomotor activity, altered behavior, increased dopamine and serotonin levels in the brain, and increased dopamine transporter activity. This compound has also been shown to increase heart rate and blood pressure in animal models.
実験室実験の利点と制限
1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione has several advantages as a research tool. It is relatively easy to synthesize and produces high yields of pure product. This compound has also been extensively studied and has a well-established mechanism of action. However, there are also limitations to using this compound in lab experiments. This compound can be toxic at high doses and can produce adverse effects such as seizures and hyperthermia. Additionally, the effects of this compound can vary depending on the species and strain of animal used in experiments.
将来の方向性
There are several future directions for research on 1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione. One area of interest is the development of new drugs for the treatment of depression, anxiety, and addiction based on the mechanism of action of this compound. Another area of interest is the investigation of the long-term effects of this compound on the brain and behavior. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use as a research tool.
合成法
The synthesis of 1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione involves the reaction of 1,4-benzenedisulfonyl chloride with benzylpiperidine in the presence of a base such as sodium hydroxide. The resulting product is then treated with 2,5-diketopiperazine to yield this compound. This synthesis method has been extensively studied and optimized to produce high yields of pure this compound.
科学的研究の応用
1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione has been widely used as a research tool to study the central nervous system. It has been shown to act as a dopamine and serotonin releasing agent, which can lead to increased locomotor activity and altered behavior in animal models. This compound has also been studied for its potential use in treating Parkinson's disease, as it has been shown to increase dopamine levels in the brain. Additionally, this compound has been used in the development of new drugs for the treatment of depression, anxiety, and addiction.
特性
IUPAC Name |
1-[4-(4-benzylpiperidin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c25-21-10-11-22(26)24(21)19-6-8-20(9-7-19)29(27,28)23-14-12-18(13-15-23)16-17-4-2-1-3-5-17/h1-9,18H,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTZSKUFURAFIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-[(2-naphthylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5212702.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5212712.png)
![6-(1-azepanyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5212716.png)
![ethyl 1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-4-piperidinecarboxylate](/img/structure/B5212719.png)


![1-[4-(4-allyl-2-methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B5212738.png)

![N-(3-isoxazolylmethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5212749.png)
![dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate](/img/structure/B5212760.png)

![1-(4-fluorobenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5212787.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(phenylthio)propanamide](/img/structure/B5212795.png)

